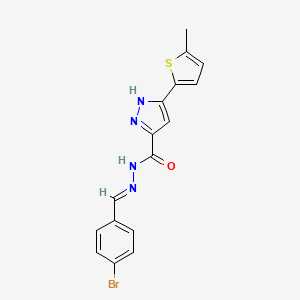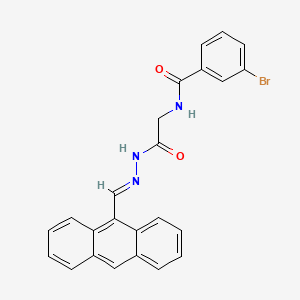![molecular formula C28H29N3O7 B12031746 [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12031746.png)
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, anilino, oxoacetyl, hydrazinylidene, and butoxybenzoate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Anilino Intermediate: This step involves the reaction of 3-methoxyaniline with an appropriate acylating agent to form the 3-methoxyanilino intermediate.
Condensation Reaction: The anilino intermediate undergoes a condensation reaction with a hydrazine derivative to form the hydrazinylidene intermediate.
Coupling with 4-butoxybenzoic Acid: The hydrazinylidene intermediate is then coupled with 4-butoxybenzoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoacetyl group can be reduced to form alcohol derivatives.
Substitution: The anilino and hydrazinylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted anilino or hydrazinylidene derivatives.
Scientific Research Applications
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Cell Membrane Disruption: Interacting with cell membranes, leading to increased permeability and cell death.
DNA Targeting: Binding to DNA and interfering with replication and transcription processes.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular metabolism and signaling pathways
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Nicotine Related Compound E: A compound with structural similarities and potential biological activities.
5-MEO-2-ME-1H-QUINOLIN-4-ONE: Another compound with comparable chemical properties.
Properties
Molecular Formula |
C28H29N3O7 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O7/c1-4-5-15-37-22-12-10-20(11-13-22)28(34)38-24-14-9-19(16-25(24)36-3)18-29-31-27(33)26(32)30-21-7-6-8-23(17-21)35-2/h6-14,16-18H,4-5,15H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
FWJMRXQVOOGUGN-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12031675.png)



![4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12031697.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12031705.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12031707.png)
![N'-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12031720.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031726.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031728.png)
![1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031730.png)

